molecular formula C22H20BrN5OS B2399331 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-22-7

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2399331
CAS RN: 872995-22-7
M. Wt: 482.4
InChI Key: PCOBRNVSGUXESE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a thioether linkage, a triazolo[4,3-b]pyridazine ring, and a benzamide moiety. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of appropriate precursors under specific conditions . For instance, triazolo[4,3-b]pyridazine derivatives can be synthesized from the corresponding aminotriazole and a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromobenzyl group could undergo nucleophilic substitution reactions, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational methods .

Scientific Research Applications

Crystallography and Material Science

The compound has been used in crystallography studies . The crystal structure of this compound has been determined, which could be useful in material science for understanding its physical and chemical properties .

Drug Design and Discovery

The compound is a part of the 1,3,4-oxadiazole nucleus, which is a biologically-important heterocycle that has numerous and diverse biological activities . This makes it a potential candidate for drug design and discovery.

Anti-Cancer Research

1,3,4-oxadiazole derivatives, which include this compound, have well-established anti-cancer activities . Therefore, it could be used in anti-cancer research.

Anti-Microbial Research

The compound could be used in anti-microbial research, as 1,3,4-oxadiazole derivatives have shown to possess anti-microbial properties .

Anti-Viral Research

The compound could also be used in anti-viral research, as 1,3,4-oxadiazole derivatives have demonstrated anti-viral properties .

Antifungal Activity

The compound has shown moderate antifungal activity . Therefore, it could be used in the development of new antifungal agents.

Theoretical Calculations

The compound has been used in Density Functional Theory (DFT) calculations . These calculations can provide insights into the electronic structure of the molecule, which can be useful in various fields of research.

Bioactive Lead Compounds for Drug Discovery

The compound was designed by introducing pyridine pharmacophore into the 1,2,4-triazole scaffold . This could make it a potential candidate for the synthesis of bioactive lead compounds for drug discovery .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, particularly due to the presence of the bromine atom .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthetic methods for its preparation . Additionally, the compound’s structure could be modified to improve its properties or to create new compounds with potential applications .

properties

IUPAC Name

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBRNVSGUXESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

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